
GSK-B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-B is a novel potent γ-secretase modulator, decreasing Aβ42, increasing Aβ38 and having no effect on Aβ40 levels.
Wissenschaftliche Forschungsanwendungen
1. Role in Biological Processes
GSK-B, also known as Glycogen Synthase Kinase 3 Beta, plays a critical role in various biological processes. It is involved in metabolism, gene expression, cell fate determination, proliferation, and survival. GSK-3 activity is regulated through phosphorylation, which can be modulated by growth factors or hormonal stimulation (Fang et al., 2000).
2. Therapeutic Potential in Shock and Inflammation
GSK-3β is a key player in the regulation of the inflammatory process. Its inhibition, using genetically modified cells or pharmacological inhibitors, affects the regulation of various inflammatory mediators both in vitro and in vivo. This has potential therapeutic applications for diseases associated with inflammation, ischemia/reperfusion, and shock (Dugo et al., 2007).
3. Impact on Mitotic Spindle Dynamics and Chromosome Alignment
GSK-3 is crucial for mitotic spindle dynamics and chromosome alignment. Its spatial and temporal regulation during mitosis, particularly its phosphorylation, plays a vital role in controlling microtubule dynamics and chromosomal alignment on the metaphase plate (Wakefield et al., 2003).
4. Neuroprotective Effects
Selective inhibitors of GSK-3 have been shown to protect central and peripheral nervous system neurons from death induced by reduced activity in the PI 3-kinase pathway. This implicates GSK-3 as a key target in the neuronal survival pathway and suggests potential applications in neuroprotection (Cross et al., 2001).
5. Role in Alzheimer’s Disease
GSK-3, in relation to protein kinase B (PKB) signaling, is involved in Alzheimer’s disease pathology. The study of PKB/GSK-3 signaling reveals its contribution to neurofibrillary degeneration, which is a hallmark of Alzheimer's (Pei et al., 2003).
6. Inhibition to Reduce Organ Injury/Dysfunction
Inhibitors of GSK-3β have been shown to reduce organ injury and dysfunction caused by conditions such as lipopolysaccharide-induced endotoxemia in rats. This suggests a potential therapeutic application in treating diseases associated with local or systemic inflammation (Dugo et al., 2005).
7. Significance in Cell Signaling Networks
GSK-3 is a key regulator in multiple signaling pathways and has significant implications in various pathological settings including cancer, cardiovascular disease, and neurological disorders (Manning & Toker, 2017).
8. Involvement in Cardiac Hypertrophy and Development
GSK-3β is an essential negative regulator of cardiac hypertrophy. Its activity modulation contributes significantly to the development of cardiac hypertrophy and plays an important role in cardiac development (Hardt & Sadoshima, 2002).
Eigenschaften
CAS-Nummer |
884599-96-6 |
|---|---|
Produktname |
GSK-B |
Molekularformel |
C27H31F6NO2 |
Molekulargewicht |
515.5404 |
IUPAC-Name |
[1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid |
InChI |
InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1 |
InChI-Schlüssel |
JWENOJGRPMPNAG-QFWMQHCXSA-N |
SMILES |
O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK-B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



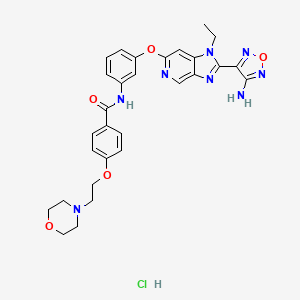
![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)
![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)
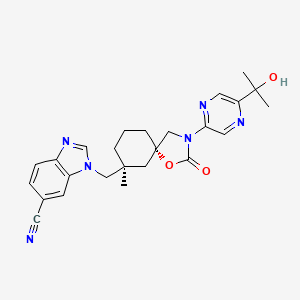
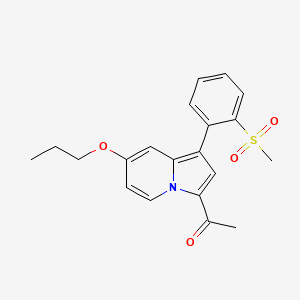
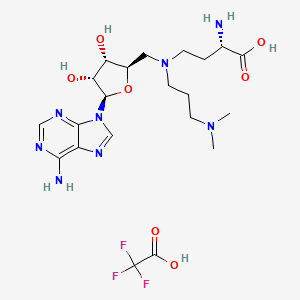
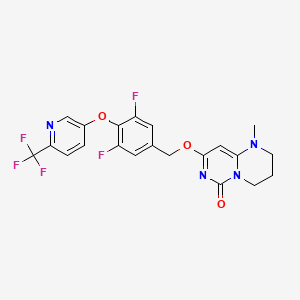
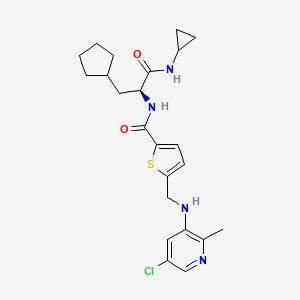
![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)
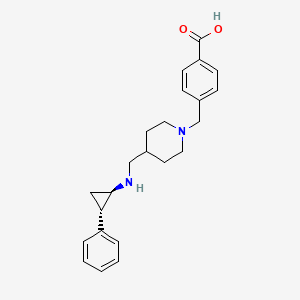
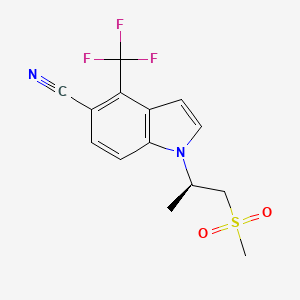
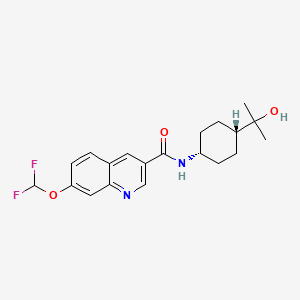
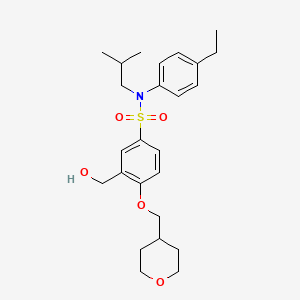
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)